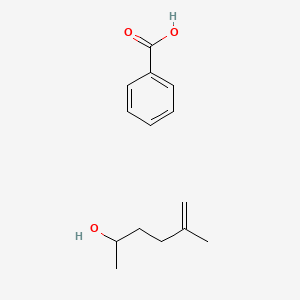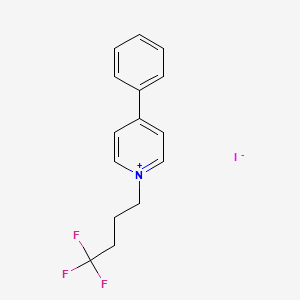
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide is a chemical compound that belongs to the pyridinium class of compounds Pyridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide typically involves the reaction of 4-phenylpyridine with 4,4,4-trifluorobutyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form pyridinium N-oxide derivatives.
Reduction Reactions: Reduction of the pyridinium ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Various substituted pyridinium derivatives.
Oxidation Reactions: Pyridinium N-oxide derivatives.
Reduction Reactions: Dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the trifluorobutyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can be used to deliver active pharmaceutical ingredients to target sites within the body.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium, 4-phenyl-1-butyl-, iodide
- Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, chloride
- Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, bromide
Uniqueness
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide is unique due to the presence of the trifluorobutyl group and the iodide ion. The trifluorobutyl group imparts unique chemical properties, such as increased lipophilicity and stability, while the iodide ion enhances its reactivity in substitution reactions. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
116319-66-5 |
|---|---|
Fórmula molecular |
C15H15F3IN |
Peso molecular |
393.19 g/mol |
Nombre IUPAC |
4-phenyl-1-(4,4,4-trifluorobutyl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C15H15F3N.HI/c16-15(17,18)9-4-10-19-11-7-14(8-12-19)13-5-2-1-3-6-13;/h1-3,5-8,11-12H,4,9-10H2;1H/q+1;/p-1 |
Clave InChI |
FTCNZIVQGBPOJL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC(F)(F)F.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)
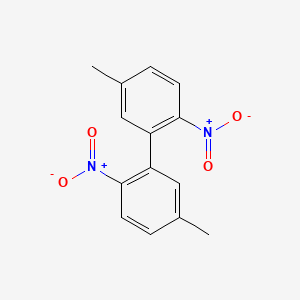

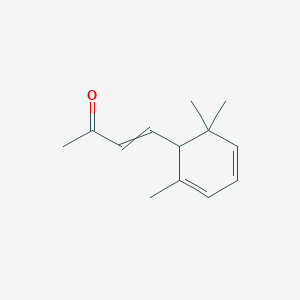

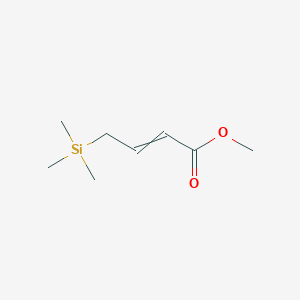
![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)

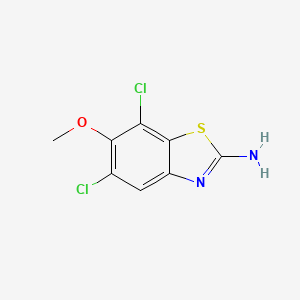

![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14300123.png)
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
